REACTION_CXSMILES
|
[F:1][C:2]([F:22])([F:21])[CH2:3][O:4][C:5]1[C:10]([N+:11]([O-])=O)=[C:9]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])[CH:8]=[C:7]([CH3:20])[N:6]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].S(=O)(=O)(O)O.N>C(O)(C)C.O>[NH2:11][C:10]1[C:5]([O:4][CH2:3][C:2]([F:22])([F:1])[F:21])=[N:6][C:7]([CH3:20])=[CH:8][C:9]=1[O:14][CH2:15][C:16]([F:18])([F:19])[F:17] |f:1.2.3|
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Name
|
|
Quantity
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45 g
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Type
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reactant
|
Smiles
|
FC(COC1=NC(=CC(=C1[N+](=O)[O-])OCC(F)(F)F)C)(F)F
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
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Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
51 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
51 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
201 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
N
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Type
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CUSTOM
|
Details
|
While stirring the solution at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
by stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 90° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1OCC(F)(F)F)C)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.91 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |